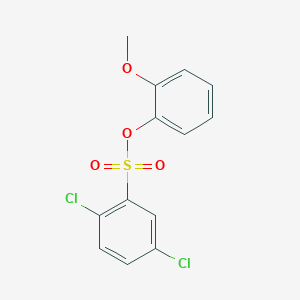
2-Methoxyphenyl 2,5-dichlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyphenyl 2,5-dichlorobenzenesulfonate is a chemical compound used in scientific research for its ability to modulate the activity of certain proteins. It is commonly referred to as MDPB and is synthesized using a multi-step process.
Mechanism Of Action
MDPB works by binding to the regulatory domain of PKC, preventing its activation. This prevents the phosphorylation of certain proteins, which can lead to the prevention of cancer cell growth and the treatment of certain diseases.
Biochemical And Physiological Effects
Studies have shown that MDPB can inhibit the growth of cancer cells and prevent the development of tumors. It has also been shown to have anti-inflammatory effects and can reduce the severity of certain diseases.
Advantages And Limitations For Lab Experiments
MDPB has several advantages for use in lab experiments. It is a potent inhibitor of PKC and can be used to study the role of this protein in disease development. However, MDPB is not without limitations. It has a short half-life and can be difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research involving MDPB. One area of interest is the development of more potent inhibitors of PKC. Another area of interest is the study of the role of PKC in disease development and the identification of novel therapeutic targets. Additionally, the use of MDPB in combination with other drugs may have synergistic effects and could lead to the development of more effective treatments for certain diseases.
Conclusion:
In conclusion, MDPB is a chemical compound used in scientific research for its ability to modulate the activity of certain proteins. It is synthesized using a multi-step process and has been shown to inhibit the activity of PKC, prevent cancer cell growth, and reduce the severity of certain diseases. While MDPB has several advantages for use in lab experiments, it is not without limitations. Future research directions include the development of more potent inhibitors of PKC and the study of novel therapeutic targets.
Synthesis Methods
The synthesis of MDPB involves multiple steps, starting with the reaction of 2-methoxyphenol with thionyl chloride to form 2-methoxyphenyl chloromethyl ether. This intermediate is then reacted with 2,5-dichlorobenzenesulfonyl chloride to form MDPB.
Scientific Research Applications
MDPB has been used in scientific research as a tool to modulate the activity of certain proteins. It has been shown to inhibit the activity of protein kinase C (PKC) and prevent the phosphorylation of certain proteins. This inhibition has been linked to the prevention of cancer cell growth and the treatment of certain diseases.
properties
CAS RN |
88522-54-7 |
|---|---|
Product Name |
2-Methoxyphenyl 2,5-dichlorobenzenesulfonate |
Molecular Formula |
C13H10Cl2O4S |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
(2-methoxyphenyl) 2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C13H10Cl2O4S/c1-18-11-4-2-3-5-12(11)19-20(16,17)13-8-9(14)6-7-10(13)15/h2-8H,1H3 |
InChI Key |
QWQPQKWMHXOUEY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
COC1=CC=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



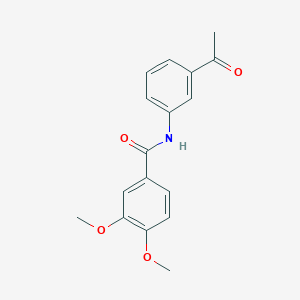
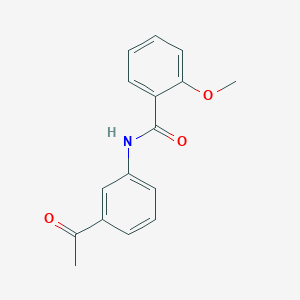
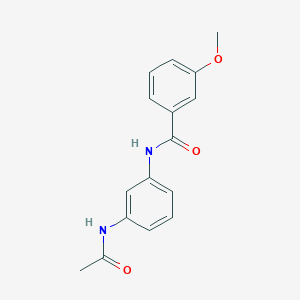
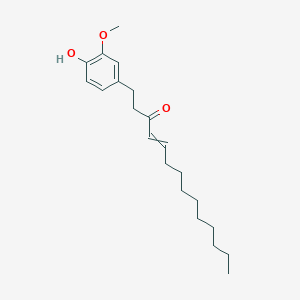
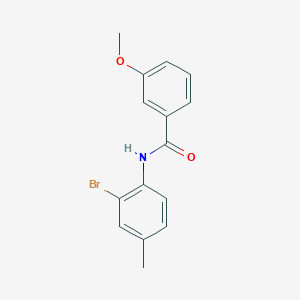
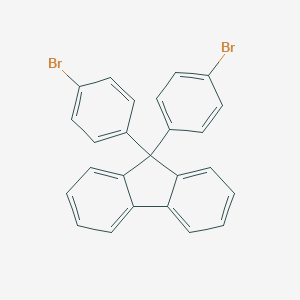
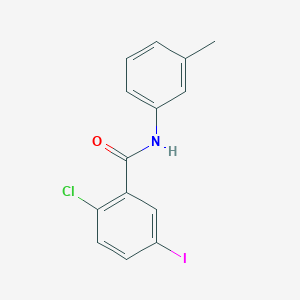
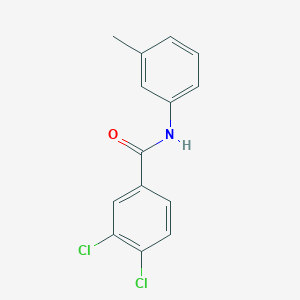
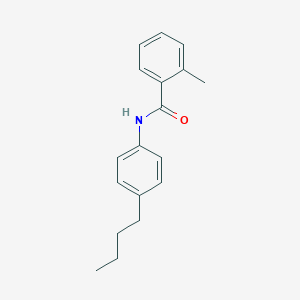
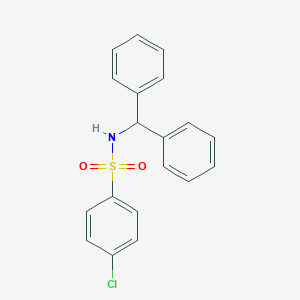
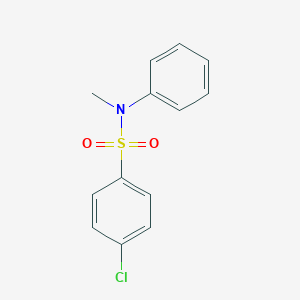
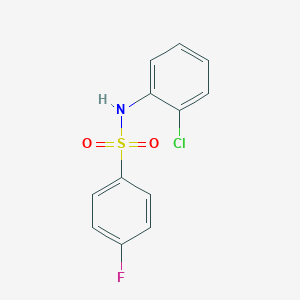
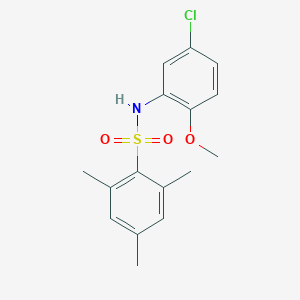
![2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B186128.png)